3,17,20-Trihydroxypregnane can be derived from natural sources such as animal tissues or synthesized through chemical processes. It is classified under the category of steroid hormones and is closely related to other steroid compounds involved in endocrine functions. The compound has been studied for its potential roles in reproductive biology and steroidogenesis.
The synthesis of 3,17,20-Trihydroxypregnane typically involves several key steps:
The molecular formula for 3,17,20-Trihydroxypregnane is , with a molecular weight of approximately 332.48 g/mol. Its structure features a steroid nucleus with three hydroxyl functional groups attached at specific carbon positions:
3,17,20-Trihydroxypregnane can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in pharmaceuticals.
The mechanism of action for 3,17,20-Trihydroxypregnane primarily involves its interaction with steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression related to reproductive functions and other physiological processes.
These properties are critical for determining the handling and storage conditions of the compound in laboratory settings.
3,17,20-Trihydroxypregnane has several applications in scientific research:
3,17,20-Trihydroxypregnane is a reduced metabolite of cortisol (glucocorticoids) belonging to the C21-pregnane steroid class. Characterized by hydroxyl groups at carbons 3, 17, and 20 of its tetracyclic core, it serves as an intermediate in steroidogenic pathways and an endpoint in glucocorticoid catabolism. Unlike active hormones, it lacks the Δ4-3-keto group, rendering it biologically inert but analytically significant as a marker of adrenal activity. Its structural and metabolic features position it at the intersection of endocrine physiology, disease biomarker research, and evolutionary biology.
The pregnane skeleton consists of a cyclopentanoperhydrophenanthrene nucleus (17 carbon atoms) with a two-carbon side chain at C17, defining C21 steroids. 3,17,20-Trihydroxypregnane exemplifies a saturated, reduced pregnane derivative with key features:
Table 1: Structural Comparison of Key Pregnane Derivatives
Compound | Substituents | Unsaturation | Biological Role |
---|---|---|---|
Pregnane | None | Fully saturated | Core scaffold |
Progesterone | C3=O, C20=O | Δ4 | Progestogen precursor |
Cortisol | C3=O, C11β-OH, C17α-OH, C21-OH, C20=O | Δ4 | Active glucocorticoid |
11-Deoxycortisol | C3=O, C17α-OH, C21-OH, C20=O | Δ4 | Cortisol precursor |
3,17,20-Trihydroxypregnane | C3-OH, C17α-OH, C20-OH | None | Cortisol metabolite |
This structure contrasts with bioactive steroids like cortisol (retaining Δ4-3-keto) and withanolides (C28 ergostane-type with lactones) [5]. Its saturated nature enhances urinary excretion, positioning it as a key target in metabolomic profiling.
The identification of 3,17,20-Trihydroxypregnane emerged from advances in steroid isolation and analytical techniques:
Its discovery exemplifies the shift from hormone-centric assays to metabolome-wide analyses, revealing overlooked pathways in steroid catabolism.
3,17,20-Trihydroxypregnane serves as a critical biomarker and modulator in physiological and pathological states:
Table 2: Research Applications of 3,17,20-Trihydroxypregnane
Research Area | Significance | Key Findings |
---|---|---|
Neonatology | Marker of adrenal immaturity | ↑ excretion in preterm infants vs. term [4] |
IVH Pathogenesis | Indicator of adrenal stress response | Association with severe cerebral hemorrhage [6] |
Steroid Metabolomics | Endpoint in cortisol catabolism | Reflects 5α-reductase/3α-HSD activity |
Enzyme Phenotyping | Probe for 20α-HSD or 17β-HSD isoforms | Used in kinetic studies of recombinant enzymes |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7